molecular formula C13H12BrN3O2 B6341554 4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214049-28-1

4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B6341554
CAS RN: 1214049-28-1
M. Wt: 322.16 g/mol
InChI Key: YPGQWOXJMNJVIU-UHFFFAOYSA-N
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Description

The compound “4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule that contains an imidazo[4,5-c]pyridine core, which is a type of heterocyclic compound . This core is substituted with a bromophenyl group at the 4-position and a carboxylic acid group at the 6-position.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-c]pyridine ring system, which is a bicyclic structure containing two nitrogen atoms . The bromophenyl and carboxylic acid groups would be attached to this core structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and carboxylic acid groups. The bromine atom in the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions . The carboxylic acid group could participate in various reactions such as esterification or amide formation.

Scientific Research Applications

Synthesis and Structural Analysis

  • Functionalization Reactions : The compound has been used in the functionalization reactions of pyrazole derivatives. In a study, 1H-pyrazole-3-carboxylic acid was converted into a corresponding carboxamide, forming a product related to 3H-imidazo[4,5-b] pyridine derivative (Yıldırım, Kandemirli, & Demir, 2005).

Chemical Transformations and Reactions

  • Synthesis of Amino-isoxazolones : The compound was involved in reactions with triethylamine to produce imidazo[1,2-a]pyridines and indoles (Khalafy, Setamdideh, & Dilmaghani, 2002).
  • Domino C–N Coupling Reactions : It was used in Pd- and Cu-catalyzed C–N coupling reactions to synthesize pyrido[2',1':2,3]imidazo[4,5-b]indoles (Tran Hung et al., 2019).
  • Cascade Reactions for Hybrid Structures : In another study, the compound was used in palladium-catalyzed cascade reactions to synthesize hybrid structures of indenone and chromenone with imidazo[1,2-a]pyridine (Zhang, Zhang, & Fan, 2016).

Inhibition and Corrosion Studies

  • Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as inhibitors against mild steel corrosion (Saady et al., 2021).

Automated Synthesis and Functionalization

  • Automated Synthesis : The compound was involved in the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, a significant advancement over in-flask methods (Herath, Dahl, & Cosford, 2010).

Future Directions

The study of imidazo[4,5-c]pyridine derivatives is a promising area of research due to their diverse biological activities . Future research could explore the synthesis of new derivatives, investigate their biological activities, and elucidate their mechanisms of action.

properties

IUPAC Name

4-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c14-8-3-1-2-7(4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGQWOXJMNJVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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